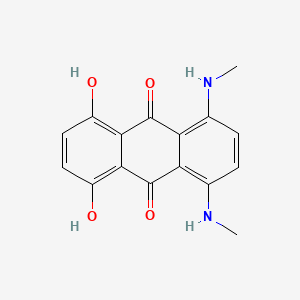

1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione

CAS No.: 100495-28-1

Cat. No.: VC20381320

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100495-28-1 |

|---|---|

| Molecular Formula | C16H14N2O4 |

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C16H14N2O4/c1-17-7-3-4-8(18-2)12-11(7)15(21)13-9(19)5-6-10(20)14(13)16(12)22/h3-6,17-20H,1-2H3 |

| Standard InChI Key | ZBYPWDFKOOAONB-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₄N₂O₄, with a molecular weight of 298.29 g/mol. Its IUPAC name, 1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione, reflects the positions of its functional groups: hydroxyl (-OH) substituents at the 1 and 4 positions, methylamino (-NHCH₃) groups at the 5 and 8 positions, and ketone moieties at the 9 and 10 positions. The canonical SMILES representation (CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)O)O) further elucidates its planar anthracene core and substituent arrangement.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 100495-28-1 | |

| Molecular Formula | C₁₆H₁₄N₂O₄ | |

| Molecular Weight | 298.29 g/mol | |

| IUPAC Name | 1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione |

Structural Analysis

The anthracene backbone ensures planarity, facilitating π-π stacking interactions critical for DNA intercalation—a property shared with anticancer agents like doxorubicin. Hydroxyl groups enhance solubility in polar solvents, while methylamino substituents introduce basicity, influencing redox behavior and biological targeting . Computational studies using semi-empirical methods (e.g., AM1) have validated bond lengths and charge distribution, particularly for nitrogen-carbon (1.45 Å) and oxygen-carbon (1.23 Å) bonds .

Synthesis and Modifications

Synthetic Pathways

The synthesis of this compound typically begins with anthraquinone precursors. A common route involves:

-

Nitration and Reduction: Introduction of amino groups via nitration followed by catalytic hydrogenation.

-

Methylation: Reaction with methyl iodide or dimethyl sulfate to install methylamino groups.

-

Hydroxylation: Oxidative hydroxylation using agents like hydrogen peroxide .

A related anthracenedione derivative, 1,4-bis[(2-(dimethylamino)ethyl)amino]-5,8-dihydroxyanthracene-9,10-dione (CAS 70476-63-0), was synthesized in pyridine at ambient temperature for 48 hours, achieving a 78% yield . While specific conditions for the target compound remain unpublished, analogous methods suggest that controlled pH and temperature are critical to prevent side reactions .

Structural Optimization

Structure-activity relationship (SAR) studies highlight the importance of substituent positioning:

-

Hydroxyl Groups: Hydroxylation at positions 5 and 8 enhances bioactivity by improving hydrogen bonding with biological targets .

-

Methylamino Spacing: A two-carbon separation between nitrogen atoms optimizes DNA binding, as longer chains reduce efficacy .

Biological and Pharmacological Activity

Anticancer Mechanisms

Anthraquinones like 1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione exhibit dual mechanisms:

-

DNA Intercalation: Planar structure insertion between DNA base pairs, disrupting replication.

-

Topoisomerase II Inhibition: Stabilization of DNA-enzyme complexes, leading to double-strand breaks.

In murine leukemia models (P388 and L1210), structurally similar compounds increased lifespan by 173–300%, with superior efficacy against Adriamycin-resistant strains. Computational models predict ionization potentials of 7.7–7.9 eV for active derivatives, correlating with enhanced redox cycling and free radical generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume